Sacidumlignan D

Description

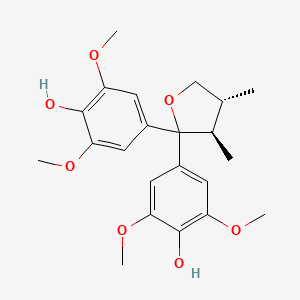

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H28O7 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

4-[(3R,4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol |

InChI |

InChI=1S/C22H28O7/c1-12-11-29-22(13(12)2,14-7-16(25-3)20(23)17(8-14)26-4)15-9-18(27-5)21(24)19(10-15)28-6/h7-10,12-13,23-24H,11H2,1-6H3/t12-,13+/m0/s1 |

InChI Key |

ZRYGIPVURQUFDX-QWHCGFSZSA-N |

Isomeric SMILES |

C[C@H]1COC([C@@H]1C)(C2=CC(=C(C(=C2)OC)O)OC)C3=CC(=C(C(=C3)OC)O)OC |

Canonical SMILES |

CC1COC(C1C)(C2=CC(=C(C(=C2)OC)O)OC)C3=CC(=C(C(=C3)OC)O)OC |

Synonyms |

sacidumlignan D |

Origin of Product |

United States |

Isolation and Structural Elucidation of Sacidumlignan D

Natural Occurrence from Sarcostemma acidum

Sacidumlignan D is a natural product isolated from the plant Sarcostemma acidum (Roxb.), a succulent, leafless creeper found in China and India. acs.orgchemistryviews.org This plant has a history of use in traditional Chinese medicine for treating conditions such as chronic cough and postnatal hypogalactia. acs.orgchemistryviews.org Phytochemical investigations of S. acidum have led to the isolation of several compounds, including four novel lignans (B1203133) named sacidumlignans A-D, and two degraded lignan (B3055560) derivatives, sacidumols A and B. acs.orgnih.gov The Chinese variant of the plant is noted to contain sacidumlignans A, B, C, and D, among other compounds. humanjournals.compharmasm.com

Isolation Procedures from Plant Extracts

The isolation of this compound begins with the processing of the whole plant of Sarcostemma acidum. The plant material is subjected to an ethanolic extraction process. acs.orgnih.gov This crude extract, containing a mixture of various phytochemicals, is then subjected to further separation and purification procedures. Through these meticulous processes, this compound, along with other lignans and their derivatives, is isolated in a pure form, enabling detailed structural analysis. acs.orgnih.gov

Spectroscopic Characterization Techniques for Structural Assignment

The determination of the intricate structure of this compound was accomplished through the application of a suite of modern spectroscopic techniques. The structural elucidation of lignans like this compound heavily relies on one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by high-resolution mass spectrometry (HRMS), ultraviolet (UV), and infrared (IR) spectroscopy.

NMR spectroscopy was pivotal in assembling the molecular framework of this compound. acs.orgncl.res.in 1D NMR techniques, such as ¹H NMR and ¹³C NMR, provided initial information about the types and connectivity of protons and carbons within the molecule. mdpi.comacs.org More advanced 2D NMR experiments, including COSY, HMQC, and HMBC, were crucial in establishing the correlations between different atoms, allowing for the comprehensive assignment of the structure and relative stereochemistry. acs.orgncl.res.in These extensive NMR data analyses were fundamental in identifying this compound as a rearranged tetrahydrofuran (B95107) lignan with a novel skeleton. acs.orgncl.res.in

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

|---|---|---|

| 2 | 105.1 | 6.55 (s) |

| 3 | 153.4 | |

| 4 | 138.0 | |

| 5 | 153.4 | |

| 6 | 105.1 | 6.55 (s) |

| 7 | 57.2 | 3.50-3.47 (m) |

| 8 | 36.1 | 2.61-2.55 (m) |

| 9 | 11.8 | 0.77 (d, 6.8) |

| 2' | 105.1 | 6.51 (s) |

| 3' | 153.3 | |

| 4' | 136.1 | |

| 5' | 153.3 | |

| 6' | 105.1 | 6.51 (s) |

| 7' | 66.8 | 3.50-3.47 (m) |

| 8' | 36.08 | 1.76-1.68 (m) |

| 9' | 9.8 | 0.68 (d, 6.8) |

| 3-OCH₃ | 56.2 | 3.82 (s) |

| 5-OCH₃ | 56.2 | 3.82 (s) |

| 3'-OCH₃ | 56.2 | 3.82 (s) |

| 5'-OCH₃ | 56.2 | 3.82 (s) |

Data is based on related synthetic intermediates and may not be fully representative of the final natural product. mdpi.com

High-resolution mass spectrometry (HRMS) was employed to determine the precise molecular formula of this compound. This technique provides a highly accurate mass measurement, which is essential for confirming the elemental composition of the molecule. acs.orgresearchgate.net Infrared (IR) spectroscopy was used to identify the presence of specific functional groups, such as hydroxyl groups and aromatic rings. acs.org Ultraviolet (UV) spectroscopy provided information about the electronic transitions within the molecule, helping to characterize the chromophoric systems present. acs.org

Application of 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Elucidation of the Rearranged Tetrahydrofuran Lignan Skeleton

A key finding from the structural elucidation studies was that this compound possesses a rearranged tetrahydrofuran lignan structure with an unprecedented molecular skeleton. acs.orgnih.govacs.orgresearchgate.nethud.ac.uk This unique structural motif distinguishes it from other known lignans. ncl.res.in The core of this compound features a dimethyl-substituted tetrahydrofuran moiety. ncl.res.in Its structure is related to other lignans isolated from the same plant, such as sacidumlignans A, B, and C, which contain naphthalene, dihydronaphthalene, and tetrahydronaphthalene rings, respectively, suggesting a common biosynthetic origin. ncl.res.in The confirmation of this novel rearranged tetrahydrofuran framework was a significant outcome of the comprehensive spectroscopic analysis. acs.org

Determination of Relative and Absolute Stereochemistry

The three-dimensional arrangement of atoms in this compound, known as its stereochemistry, was determined through a combination of spectroscopic analysis and total synthesis. The relative configuration of the chiral centers in the molecule was initially proposed based on extensive 2D NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY). acs.orgacs.org

The absolute configuration, which defines the exact spatial orientation of the atoms, was definitively established through the total synthesis of the molecule. ncl.res.inacs.org Synthetic routes, often employing chiral auxiliaries or catalysts, allowed for the preparation of specific stereoisomers. chemistryviews.org By comparing the properties of the synthesized compounds with those of the natural product, the absolute stereochemistry of this compound was confirmed. ncl.res.inacs.org For instance, the total synthesis of (-)-Sacidumlignan D confirmed the absolute configuration of the natural product. acs.org

Structural Relationships and Biogenetic Considerations with Sacidumlignans A, B, and C

This compound is a member of a small family of structurally related lignans, including sacidumlignans A, B, and C, all of which were first isolated from the plant Sarcostemma acidum. nih.govnih.gov The co-occurrence of these four compounds within the same plant species strongly suggests a common biogenetic origin. nih.govnih.gov Their structural analyses reveal a shared core framework, with variations that provide clues to their biosynthetic relationships.

This compound is distinguished as a rearranged tetrahydrofuran lignan with a unique skeleton. nih.govncl.res.in In contrast, sacidumlignans A and B are classified as typical 2,7'-cyclolignans, and sacidumlignan B specifically possesses a 7',8'-dihydronaphthalene structure. nih.gov The fundamental differences and similarities in their structures point to a divergent biosynthetic pathway. It has been proposed that these pathways likely originate from common phenolic precursors, which undergo a series of enzymatic reactions to produce the observed structural diversity.

A significant finding in understanding these relationships is the potential for interconversion. Research has demonstrated a plausible biomimetic conversion of (±)-sacidumlignan D into sacidumlignan A, lending strong support to the hypothesis that this compound could be a biosynthetic precursor to Sacidumlignan A. rsc.org This transformation highlights the close biosynthetic link between the rearranged tetrahydrofuran skeleton of this compound and the cyclolignan structure of Sacidumlignan A. rsc.org

The synthesis of these molecules has further illuminated their relationships. For instance, a unified synthesis approach has been developed for sacidumlignans A and D, starting from a common diaryl ketone intermediate, underscoring their structural connection. nih.govmdpi.com

The table below summarizes the key structural features of Sacidumlignans A, B, C, and D, based on spectroscopic data and synthetic studies.

Table 1: Comparative Structural Features of Sacidumlignans A, B, C, and D

| Compound | Lignan Class | Key Structural Motif |

| Sacidumlignan A | 2,7'-Cyclolignan | Cyclolignan |

| Sacidumlignan B | 2,7'-Cyclolignan | 7',8'-Dihydronaphthalene |

| Sacidumlignan C | 2,7'-Cyclolignan | Cyclolignan |

| This compound | Rearranged Lignan | Tetrahydrofuran |

Detailed spectroscopic analysis was crucial for the initial structural elucidation of these compounds. nih.gov The following tables present the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound, which define its unique chemical structure.

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 6.32 | s | 2H | Ar-H | |

| 5.99 | s | 1H | Ar-H | |

| 5.44 | s | 1H | ||

| 5.40 | s | 1H | ||

| 3.89 | s | 3H | OCH₃ | |

| 3.85 | s | 6H | OCH₃ | |

| 3.60 | s | 3H | OCH₃ | |

| 3.36 | d | 10.4 | 1H | |

| 2.97 | dd | 16.8, 4.4 | 1H | |

| 2.35 | dd | 16.8, 11.6 | 1H | |

| 1.60–1.44 | m | 2H | ||

| 1.11 | d | 6.4 | 3H | CH₃ |

| 0.85 | d | 6.4 | 3H | CH₃ |

| Data sourced from synthetic confirmation studies. mdpi.com |

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 146.8 | C | Ar-C |

| 145.4 | C | Ar-C |

| 143.5 | C | Ar-C |

| 137.5 | C | Ar-C |

| 136.3 | C | Ar-C |

| 132.8 | C | Ar-C |

| 131.7 | C | Ar-C |

| 123.4 | CH | Ar-CH |

| 107.8 | CH | Ar-CH |

| 106.0 | CH | Ar-CH |

| 60.1 | CH₃ | OCH₃ |

| 56.3 | CH₃ | OCH₃ |

| 56.1 | CH₃ | OCH₃ |

| 55.1 | CH₃ | OCH₃ |

| 43.4 | CH | |

| 35.1 | CH | |

| 32.6 | CH₂ | |

| 20.1 | CH₃ | |

| 17.2 | CH₃ | |

| Data sourced from synthetic confirmation studies. mdpi.com |

Total Synthesis of Sacidumlignan D

General Synthetic Challenges and Retrosynthetic Approaches

The primary challenge in the synthesis of sacidumlignan D lies in the stereocontrolled construction of the highly substituted tetrahydrofuran (B95107) ring, particularly the establishment of the vicinal dimethyl stereocenters. Retrosynthetic analyses have identified the central lactone intermediate as a crucial precursor. acs.orgacs.org From this lactone, the target molecule can be accessed through reduction of the carbonyl group followed by an acid-mediated cyclization to form the tetrahydrofuran ring. acs.orgacs.org

Two main retrosynthetic disconnections have been explored for the synthesis of the key lactone intermediate:

Approach 1: This approach involves the diastereoselective α-methylation of a precursor γ-lactone. acs.orgacs.org The synthesis of this precursor lactone can be achieved through a sequence involving a Barbier-type reaction and a reverse Wacker oxidation. acs.orgacs.org

Approach 2: An alternative strategy employs a Ueno-Stork radical cyclization to construct the tetrahydrofuran ring system at an earlier stage. researchgate.netrsc.org This is followed by the introduction of the methyl groups to achieve the desired stereochemistry.

Racemic Total Syntheses

The racemic total syntheses of this compound have showcased a variety of elegant and efficient chemical transformations. Key to these syntheses is the strategic disconnection of the molecule to simplify its complexity and allow for a convergent and stereocontrolled assembly. The primary disconnections have focused on the formation of the C8-C8' bond and the construction of the central tetrahydrofuran ring. acs.orgresearchgate.netrsc.orgnih.gov

A notable approach to the synthesis of (±)-sacidumlignan D utilizes the Ueno-Stork radical cyclization as a pivotal transformation for constructing the core tetrahydrofuran structure. researchgate.netrsc.orgscispace.com This strategy commences with the reaction of a suitable alcohol with an α-bromo acetal (B89532) to form the radical precursor. researchgate.net The subsequent intramolecular radical cyclization, typically initiated by AIBN (azobisisobutyronitrile) and mediated by tributyltin hydride (Bu₃SnH), proceeds to form the desired γ-butyrolactol. researchgate.net

This method offers a distinct advantage in forming the C3-C4 bond of the tetrahydrofuran ring early in the synthetic sequence. researchgate.net The resulting lactol can then be oxidized to the corresponding γ-lactone, which serves as a key intermediate for the subsequent introduction of the methyl groups and completion of the synthesis. researchgate.net Peng and coworkers successfully employed this strategy in their total synthesis of (±)-sacidumlignan D, demonstrating its efficiency. researchgate.netrsc.orgnih.gov

| Reaction | Reagents and Conditions | Outcome | Reference(s) |

| Ueno-Stork Radical Cyclization | α-bromo acetal, Bu₃SnH, AIBN, Δ | Formation of the tetrahydrofuran ring system | researchgate.netrsc.org |

| Oxidation of Lactol | m-CPBA, BF₃·Et₂O | Conversion of γ-butyrolactol to γ-lactone | researchgate.net |

The first total synthesis of (±)-sacidumlignan D, accomplished by Ramana and coworkers, featured a zinc-mediated Barbier reaction and a reverse Wacker oxidation as key steps. acs.orgnih.govncl.res.in This approach begins with the crotylation of a benzophenone (B1666685) derivative under Barbier conditions, which involves the in-situ formation of an organozinc reagent from crotyl bromide and zinc metal. acs.orgmdpi.com The resulting homoallylic alcohol is then subjected to a reverse Wacker oxidation.

The reverse Wacker oxidation, a less common but powerful transformation, allows for the conversion of a terminal alkene into a methyl ketone. In this synthesis, it was strategically employed to form the key γ-lactone intermediate. acs.orgnih.govncl.res.in This sequence effectively constructs the core butyrolactone framework, setting the stage for the crucial diastereoselective methylation step. acs.org

| Reaction | Key Transformation | Significance in Synthesis | Reference(s) |

| Zn-Mediated Barbier Reaction | Crotylation of a benzophenone derivative | Formation of a homoallylic alcohol intermediate | acs.orgnih.govncl.res.in |

| Reverse Wacker Oxidation | Oxidation of the terminal alkene | Construction of the γ-lactone core | acs.orgnih.govncl.res.in |

A critical step in several total syntheses of this compound is the diastereoselective α-methylation of a γ-lactone intermediate to install the C8 methyl group with the correct relative stereochemistry. acs.orgnih.govncl.res.in This transformation is typically achieved by treating the lactone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), to generate the corresponding enolate. acs.orgresearchgate.net Subsequent quenching of this enolate with a methylating agent, like methyl iodide or methyl triflate, introduces the methyl group. acs.orgresearchgate.netncl.res.in

| Base | Methylating Agent | Diastereoselectivity (trans:cis) | Reference(s) |

| LiHMDS | Methyl Triflate | 30:1 | researchgate.net |

| HMDS, n-BuLi | MeOTf | Sole product | ncl.res.in |

The final key transformation in the total synthesis of this compound is the construction of the central tetrahydrofuran ring from the advanced lactone intermediate. acs.orgresearchgate.netnih.gov This is typically accomplished in a two-step sequence. First, the lactone is reduced to the corresponding diol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). acs.orgresearchgate.net

The resulting diol is then subjected to an acid-mediated cyclization. acs.orgresearchgate.net Treatment with an acid, such as trifluoroacetic acid (TFA), promotes the intramolecular dehydration to form the five-membered ether ring, thus completing the tetrahydrofuran framework of this compound. acs.orgresearchgate.net This final step solidifies the core structure of the natural product, leading to the successful completion of its total synthesis. acs.orgresearchgate.netnih.gov

Zn-Mediated Barbier Reaction and Reverse Wacker Oxidation

Comparison of Synthetic Routes and Overall Yields

One of the earliest total syntheses of (±)-sacidumlignan D was achieved by Pandey and Ramana. nih.gov Their approach featured a Zn-mediated Barbier reaction and a reverse Wacker oxidation to construct the key γ-lactone intermediate. nih.gov Another notable racemic synthesis was reported by Peng and coworkers, which utilized a Ueno-Stork radical cyclization of an α-bromo acetal as the key step to assemble the core structure. researchgate.netrsc.org This strategy was also applied to the synthesis of the related Sacidumlignan A. researchgate.netrsc.org

| Research Group | Key Strategy | Number of Steps | Overall Yield | Target Molecule | Reference |

|---|---|---|---|---|---|

| Pandey & Ramana | Zn-mediated Barbier reaction, reverse Wacker oxidation | Not specified | Not specified | (±)-Sacidumlignan D | nih.gov |

| Peng et al. | Ueno-Stork radical cyclization | 9 | Not specified | (±)-Sacidumlignan D | researchgate.net |

| Peng et al. | Ueno-Stork radical cyclization | 7 | 25% | Sacidumlignan A | researchgate.netrsc.org |

| Ramana et al. | Diastereoselective α-methylation of a lactone | Not specified | Not specified | (–)-Sacidumlignan D | nih.gov |

| Ramana et al. | Diastereoselective α-methylation of a lactone | 14 | 10% | (–)-Sacidumlignan B | researchgate.net |

Asymmetric Total Syntheses and Chiral Resolution

The presence of stereocenters in this compound has prompted the development of asymmetric syntheses to control its absolute configuration. These approaches primarily rely on enantioselective control strategies, including kinetic resolution and the use of chiral auxiliaries. researchgate.netrsc.orgnih.govua.esucas.edu.cn

Strategies for Enantioselective Control

A significant breakthrough in the asymmetric synthesis of this compound was the development of a kinetic resolution of a key diol intermediate catalyzed by a chiral phosphoric acid. chemistryviews.orgua.es Hong, Jia, and their teams successfully synthesized the antipode of the natural product, (+)-sacidumlignan D, using this method. chemistryviews.org The strategy involved a kinetic resolution of a racemic diaryl diol via etherification, catalyzed by the chiral phosphoric acid (S)-TRIP. chemistryviews.org This step allowed for the recovery of the desired (+)-diol with high enantiomeric excess. chemistryviews.org The stereoselectivity of this transformation is believed to arise from a chiral ion-pair intermediate. chemistryviews.org This enantioselective cyclization of a trans-(±)-diol yielded the desired product in 32% yield and 97% optical purity. nih.gov Subsequent trifluoroacetic acid-mediated cyclization and deprotection afforded (+)-sacidumlignan D. nih.gov

The use of chiral auxiliaries represents another effective strategy for achieving enantioselective control in the synthesis of this compound. researchgate.netncl.res.in The Ramana group employed an Evans' chiral auxiliary to introduce chirality at a key center in the lignan (B3055560) core. ncl.res.in This was achieved through the diastereoselective α-methylation of a lactone intermediate, which served as a crucial step in controlling the stereochemistry. nih.govncl.res.in This approach was successfully applied to the total synthesis of (–)-sacidumlignans B and D. nih.gov Peng and coworkers also utilized a chiral auxiliary in their synthesis of (–)-sacidumlignan B, where an auxiliary-controlled asymmetric conjugate addition was a key step. nih.gov

Chiral Phosphoric Acid Catalyzed Kinetic Resolution

Confirmation of Absolute Configuration

The absolute configuration of naturally occurring (–)-sacidumlignan D was determined through the total synthesis of its enantiomer and comparison of its optical rotation with the natural product. The synthesis of (–)-sacidumlignans B and D by Ramana and coworkers established their absolute configurations. nih.govncl.res.in By comparing the optical rotation of the synthetic (–)-sacidumlignan D with the naturally occurring compound, they confirmed that they had synthesized the natural enantiomer. ncl.res.in Similarly, the synthesis of (+)-sacidumlignan D by Hong, Jia, and colleagues, the antipode of the natural product, further corroborated the absolute configuration of the natural lignan. chemistryviews.orgua.esucas.edu.cn

Development of Novel Synthetic Transformations Applied to this compound

The pursuit of this compound has also led to the application and development of novel synthetic transformations. Peng and coworkers demonstrated a potentially biomimetic conversion of (±)-sacidumlignan D to sacidumlignan A under acidic conditions. researchgate.netrsc.org This transformation likely proceeds through a series of steps involving the acid-promoted ring-opening of the tetrahydrofuran ring, followed by elimination and intramolecular Friedel–Crafts reaction to form the arylnaphthalene skeleton of sacidumlignan A. researchgate.net More recently, a formal synthesis of this compound was reported that utilized a strain-driven dyotropic rearrangement of an α-methylene-β-lactone as a key step, highlighting the ongoing innovation in synthetic strategies targeting this complex natural product. sci-hub.se

Future Research Directions for Sacidumlignan D

Advanced Synthetic Methodologies for Derivatives and Analogues

The structural complexity of Sacidumlignan D has made it a target for total synthesis, with several distinct strategies having been developed. The first total synthesis of (±)-Sacidumlignan D involved a zinc-mediated Barbier reaction, a reverse Wacker oxidation to create a crucial γ-lactone intermediate, and a subsequent diastereoselective α-methylation followed by reduction and cyclization. nih.gov Another successful approach employed a Ueno–Stork radical cyclization of an α-bromo acetal (B89532) as the pivotal step. rsc.orgrsc.org This route also highlighted a potential biomimetic conversion of this compound to Sacidumlignan A. rsc.orgrsc.org

Further refinements in synthetic approaches have been reported. One method involves the formation of the tetrahydrofuran (B95107) core from a γ-lactone via diastereoselective α-methylation, reduction to a diol, and then acid-mediated cyclization. acs.org Enantioselective syntheses have also been achieved, determining the absolute configuration of the natural product. These syntheses often employ chiral auxiliaries to control stereochemistry during key steps like methylation. A concise synthesis of (+)-Sacidumlignan D, the antipode of the natural form, was achieved through a kinetic resolution of a diol intermediate using a chiral phosphoric acid catalyst.

Future research should focus on developing more efficient and modular synthetic routes. The creation of a library of this compound derivatives and analogues with varied substitution patterns on the aromatic rings is a primary goal. Such a library would be invaluable for structure-activity relationship (SAR) studies. Methodologies that allow for late-stage functionalization would be particularly powerful, enabling rapid diversification of the core structure to probe biological activity. Exploring novel catalytic methods, such as copper-catalyzed formal [2+2+1] heteroannulation, could provide new pathways to the tetrahydrofuran core. acs.org

In-depth Mechanistic Studies of Biological Activities

Lignans (B1203133) as a class exhibit a wide array of biological activities, including antitumor, antioxidant, anti-inflammatory, and neuroprotective effects. frontiersin.orgnih.gov Tetrahydrofuran lignans specifically have been noted for their potential neuroprotective and acetylcholinesterase inhibitory activities. researchgate.net For instance, related tetrahydrofuran lignans have shown promise in promoting axon growth and protecting primary rat cortical neurons. frontiersin.org The mechanisms underlying these effects in other lignans often involve the modulation of key signaling pathways, antagonizing receptors like the NMDA receptor, or suppressing inflammatory responses. frontiersin.orgnih.gov

To date, in-depth mechanistic studies specifically for this compound are lacking. While its relative, Sacidumlignan A, has demonstrated moderate antimicrobial activity, the biological function of this compound remains an open question. researchgate.net Future research must move beyond synthesis to rigorously evaluate its bioactivity. Initial screening should assess its potential as an anti-inflammatory, antioxidant, anticancer, and neuroprotective agent.

Should promising activity be identified, subsequent in-depth mechanistic studies will be crucial. These investigations could explore whether this compound acts on similar pathways as other bioactive lignans. For example, its potential to inhibit acetylcholinesterase, modulate inflammatory pathways (such as those involving TNF-α or interleukins), or protect cells from oxidative stress-induced apoptosis should be systematically investigated. researchgate.net Identifying specific protein targets and cellular pathways will be essential to understanding its therapeutic potential.

Exploration of Biosynthetic Pathways and Enzymatic Synthesis Approaches

The biosynthesis of tetrahydrofuran lignans is generally believed to originate from the oxidative dimerization of two phenylpropanoid (C6–C3) units, such as coniferyl alcohol or isoeugenol. rsc.orgthieme-connect.com This process is mediated by oxidase enzymes and guided by dirigent proteins, which control the stereochemistry of the coupling reaction to form key intermediates like quinone methides. thieme-connect.comscispace.com Subsequent enzymatic transformations, including cyclization and reduction, lead to the diverse array of lignan (B3055560) structures found in nature. rsc.orgscispace.com In some plants, phenylalanine has been identified as a primary precursor in the formation of tetrahydrofuran lignans like verrucosin. scielo.br

While this general pathway is the presumed route to this compound, the specific enzymes and intermediates involved have not been identified. A significant future research direction lies in elucidating the precise biosynthetic pathway in Sarcostemma acidum. This would involve identifying and characterizing the specific oxidases, reductases, and dirigent proteins responsible for its formation. Such knowledge would not only provide fundamental insights into plant biochemistry but could also enable bio-inspired synthetic strategies.

Furthermore, this exploration opens the door to chemoenzymatic and fully enzymatic synthesis approaches. By harnessing the specific enzymes from the biosynthetic pathway, it may be possible to produce this compound and its derivatives in a highly stereoselective and environmentally friendly manner. This biotechnological approach could provide a scalable and sustainable alternative to complex chemical syntheses for producing these compounds for further study and potential application.

Applications in Chemical Biology and Material Science

The unique structure of this compound, centered on a substituted tetrahydrofuran (THF) ring, suggests potential applications beyond pharmacology. The THF moiety itself is a versatile industrial solvent and a precursor for polymers like polytetramethylene ether glycol. wikipedia.orglabproinc.com Lignans are a major component of lignocellulosic biomass, and the use of aqueous THF has been shown to be effective in solubilizing and extracting lignin (B12514952) for biofuel production. rsc.org

A forward-looking research avenue is the exploration of this compound as a novel building block or monomer for new materials. Its rigid, stereochemically defined structure and aromatic functionalities could be leveraged to create bespoke polymers with unique physical or optical properties. The biocompatibility of lignans could make such materials suitable for biomedical applications.

In the realm of chemical biology, this compound and its derivatives could be developed into molecular probes. By attaching fluorescent tags or other reporter groups, these molecules could be used to visualize and study the biological targets and pathways with which they interact. Given the diverse bioactivities of lignans, such probes would be valuable tools for dissecting complex cellular processes related to inflammation, neuronal function, and cell proliferation. frontiersin.orgresearchgate.net The development of this compound-based affinity reagents could also facilitate the identification and isolation of their currently unknown cellular binding partners.

Q & A

Q. What are the recommended methodologies for isolating Sacidumlignan D from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Key steps include:

- Sample preparation : Use lyophilized plant material to preserve lignan integrity .

- Solvent optimization : Test polar/non-polar solvent ratios to maximize yield .

- Purity verification : Confirm via NMR, LC-MS, or comparative TLC with reference standards . Note: Include a table comparing yields across solvents (e.g., ethanol vs. acetone) and sources (e.g., bark vs. leaves).

Q. How can researchers validate the structural identity of this compound?

Combine spectroscopic and computational methods:

- Spectroscopy : 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to assign stereochemistry and substituents .

- Mass spectrometry : High-resolution LC-HRMS to confirm molecular formula .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values . Example: A 2023 study resolved conflicting structural assignments using HMBC correlations to differentiate this compound from its isomer .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Prioritize assays aligned with hypothesized mechanisms:

- Antioxidant activity : DPPH/ABTS radical scavenging assays with IC50 calculations .

- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

- Enzyme inhibition : Fluorescence-based assays for targets like COX-2 or α-glucosidase . Tip: Include positive controls (e.g., ascorbic acid for antioxidants) and statistical validation (p < 0.05, n ≥ 3).

Advanced Research Questions

Q. How should researchers design dose-response experiments to assess this compound’s therapeutic window?

- Range-finding : Start with broad concentrations (1–100 µM) and narrow based on IC50 .

- Time-course analysis : Evaluate acute vs. chronic exposure effects (e.g., 24h vs. 72h) .

- Synergy studies : Combine with standard drugs (e.g., paclitaxel) to calculate combination indices (CI) . Data Tip: Present results in a table with CI values (<1 = synergy; >1 = antagonism).

Q. What strategies resolve contradictory data in this compound’s mechanism of action studies?

- Methodological audit : Ensure assay conditions (pH, temperature, solvent controls) are consistent .

- Orthogonal validation : Confirm findings using alternate techniques (e.g., Western blot alongside qPCR) .

- Contextual analysis : Compare cell lines/tissue models; e.g., hepatocyte vs. fibroblast responses . Case Study: Discrepancies in apoptotic activity were traced to differential ROS thresholds across cell types .

Q. How can researchers optimize this compound’s bioavailability for in vivo studies?

- Formulation strategies : Use nanoemulsions or liposomes to enhance solubility .

- Prodrug design : Introduce ester groups to improve intestinal absorption .

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS . Advanced Tip: Include SAR tables linking substituents (e.g., hydroxyl groups) to bioavailability metrics.

Q. What statistical approaches are critical for analyzing this compound’s multi-omics datasets?

- Multivariate analysis : PCA or PLS-DA to identify metabolite/protein clusters correlated with activity .

- Pathway enrichment : Use tools like KEGG or GO to map omics data to biological processes .

- Batch correction : Address technical variability in LC-MS/MS runs with ComBat or similar algorithms . Example: A 2024 study integrated transcriptomics and metabolomics to reveal this compound’s role in Nrf2 activation .

Methodological Best Practices

Q. How should researchers document experimental protocols for reproducibility?

- Detailed SOPs : Specify equipment models (e.g., Waters Acquity HPLC), solvent grades, and software versions .

- Raw data archiving : Deposit chromatograms, spectra, and code in repositories like Zenodo or Figshare .

- Negative controls : Report solvent-only and untreated groups in all assays .

Q. What ethical guidelines apply to this compound research involving animal models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.